
4-(4-amino-2-fluorophenoxy)-3-chloro-N-(diphenylmethylene)pyridin-2-amine
Overview
Description
Biological Activity
The compound 4-(4-amino-2-fluorophenoxy)-3-chloro-N-(diphenylmethylene)pyridin-2-amine , also known as SCR-1438, is a pyridinamine derivative that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its synthesis, characterization, and specific applications in medicinal chemistry, particularly in cancer treatment.
- Molecular Formula : C24H17ClFN3O
- Molecular Weight : 417.86 g/mol
- CAS Number : 1174046-76-4
- Synonyms : SCR-1438, SCR-1483, EOS-60546
Safety Profile
Hazard Statement | Description |
---|---|
H302 | Harmful if swallowed |
H315 | Causes skin irritation |
H319 | Causes serious eye irritation |
H335 | May cause respiratory irritation |
Anticancer Potential
Research indicates that compounds similar to this compound exhibit significant anticancer activity through various mechanisms. The compound is reported to inhibit the hepatocyte growth factor receptor (HGFR), which plays a crucial role in cancer progression and metastasis. Specifically, the overexpression of HGFR has been linked to several tumor types, making it a target for therapeutic intervention .
Case Studies
- In Vitro Studies : A study demonstrated that SCR-1438 exhibited cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound's mechanism of action involves the induction of apoptosis and cell cycle arrest at the G2/M phase .
- Molecular Docking Studies : In silico analyses revealed that the compound binds effectively to key protein targets involved in cancer signaling pathways. The presence of fluorine and chlorine atoms enhances its binding affinity due to increased electron-withdrawing properties, leading to improved biological activity .
Antioxidant Activity
The antioxidant potential of this compound has also been evaluated using the DPPH assay. Results indicated a moderate inhibition rate compared to standard antioxidants, suggesting that while the compound may not be a potent antioxidant, it possesses some capacity to scavenge free radicals .
Summary of Biological Activities
Activity Type | Observed Effects |
---|---|
Anticancer | Inhibits HGFR; induces apoptosis |
Cytotoxicity | Effective against MCF-7 and A549 cells |
Antioxidant | Moderate DPPH inhibition |
The mechanism by which this compound exerts its biological effects is primarily through the inhibition of key signaling pathways associated with cell proliferation and survival. The compound's structural features facilitate interactions with target proteins, leading to downstream effects that promote apoptosis in cancer cells.
Structure-Activity Relationship (SAR)
The presence of halogen substituents (fluorine and chlorine) in the compound significantly influences its biological activity. These groups enhance lipophilicity and improve binding interactions with protein targets, which are critical for its anticancer properties .
Scientific Research Applications
Cancer Treatment
One of the primary applications of this compound lies in its anticancer properties . It has been shown to inhibit the growth of tumor cells by interacting with the hepatocyte growth factor receptor (HGFR), which plays a critical role in various proliferative diseases. The compound's ability to modulate receptor activity can lead to decreased tumor cell viability and proliferation.
Mechanism of Action :
- Inhibition of HGFR : The compound binds to HGFR and other protein tyrosine kinases, which are crucial in cancer progression.
- Cell Signaling Modulation : By altering receptor activity, it can disrupt the signaling pathways that promote tumor growth.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of this compound's efficacy against various cancer cell lines. For instance, one study demonstrated that the compound effectively reduced cell viability in breast cancer cell lines by inducing apoptosis through the modulation of specific signaling pathways associated with cell survival.
Another research highlighted its potential as a lead compound for developing new anticancer agents, emphasizing the need for further pharmacological studies to assess its effectiveness in vivo and explore its full therapeutic potential.
Chemical Reactions Analysis
Amide Coupling Reactions
This compound undergoes amide bond formation with carboxylic acids under peptide coupling conditions. A representative reaction with 5-(4-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid highlights its utility in generating pharmacologically relevant intermediates .
Reaction Conditions and Outcomes
Mechanistic Insights :
-
HATU activates the carboxylic acid, forming an active ester intermediate.
-
DIPEA deprotonates the amine, facilitating nucleophilic attack on the activated carbonyl .
Imine Hydrolysis
The diphenylmethylene protecting group is removed under acidic conditions to expose the primary amine, a critical step for further functionalization .
Hydrolysis Protocol
Reagents/Conditions | Yield | Observations |
---|---|---|
2M HCl (aq), THF, 1h, room temperature | 90% | Rapid deprotection; minimal side products . |
5% NaHCO₃ (aq) wash | - | Neutralizes residual HCl post-reaction . |
Applications :
-
The resulting free amine (3-chloro-4-(4-amino-2-fluorophenoxy)pyridin-2-amine ) serves as a precursor for kinase inhibitors targeting MET and VEGFR .
Nucleophilic Aromatic Substitution
The chloro substituent at position 3 of the pyridine ring participates in SNAr reactions, enabling diversification of the core structure.
Example Reaction with Ammonia
Conditions | Yield | Outcome |
---|---|---|
NH₃ (aq), 100°C, 12h | 65% | Substitution at C3; retains imine group . |
Limitations :
Suzuki-Miyaura Cross-Coupling
The compound’s pyridine ring undergoes palladium-catalyzed coupling with boronic acids, though this is less common due to competing side reactions at the imine group .
Optimized Protocol
Catalyst System | Yield | Notes |
---|---|---|
Pd(OAc)₂, SPhos, K₃PO₄, 80°C | 42% | Requires inert atmosphere; low yield due to imine instability . |
Stability Under Basic Conditions
The imine group is susceptible to hydrolysis in strongly basic media, limiting its use in reactions requiring high pH.
Stability Data
Condition | Degradation Time | Notes |
---|---|---|
1M NaOH, room temperature | <1h | Complete imine hydrolysis |
Prodrug Derivatization
Reaction | Yield | Solubility Improvement |
---|---|---|
2,2,2-Trifluoroethyl triflate, Cs₂CO₃ | 60% | 10-fold increase in PBS |
Key Challenges and Solutions
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing substituted pyridin-2-amine derivatives like this compound?
- Methodology :
- Nucleophilic aromatic substitution : The chloro group at position 3 of the pyridine ring can be replaced via SNAr reactions under basic conditions (e.g., K₂CO₃/DMF) with amines or phenoxy groups. Evidence from substituted pyridin-2-amine syntheses (e.g., fluazinam derivatives) suggests using polar aprotic solvents and elevated temperatures (80–120°C) to drive reactivity .
- Schiff base formation : The N-(diphenylmethylene) group can be introduced via condensation of a primary amine with benzophenone under dehydrating conditions (e.g., using molecular sieves or TiCl₄) .
- Purification : Column chromatography (silica gel, hexane/EtOAC gradient) or recrystallization from ethanol/water mixtures is recommended for isolating intermediates.
Q. How can researchers confirm the structural integrity of this compound?
- Analytical techniques :
- NMR spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., aromatic protons, fluorine coupling). For example, the 2-fluorophenoxy group will show distinct splitting patterns due to coupling .
- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]⁺ for C₂₄H₁₉ClFN₃O: 436.12).
- X-ray crystallography : If single crystals are obtainable, crystallographic data can resolve ambiguities in stereochemistry or bonding (see analogous pyridine derivatives in ).
Q. What solvent systems are optimal for solubility and stability studies?
- Solubility : Test in DMSO (high solubility for biological assays), dichloromethane (for reactions), or ethanol/water mixtures (for crystallization).
- Stability : Monitor via HPLC under acidic/basic conditions (pH 2–12) and UV-Vis spectroscopy. Pyridin-2-amine derivatives with electron-withdrawing groups (e.g., Cl, F) typically show stability in neutral to mildly acidic conditions .
Advanced Research Questions
Q. How can computational modeling guide SAR studies for this compound’s biological activity?
- Approach :
- Docking simulations : Use software like AutoDock Vina to predict binding affinity to target proteins (e.g., kinases or GPCRs). The diphenylmethylene group may occupy hydrophobic pockets, while the pyridin-2-amine core could act as a hydrogen bond donor .
- DFT calculations : Analyze electron distribution to identify reactive sites for functionalization. For example, the 4-amino group may participate in charge-transfer interactions .
Q. What experimental strategies resolve contradictions in biological assay data (e.g., inconsistent IC₅₀ values)?
- Troubleshooting :
- Purity verification : Re-analyze compound purity via HPLC (>98%) and confirm absence of residual solvents (GC-MS).
- Assay conditions : Optimize buffer pH (e.g., phosphate buffer at pH 7.4), temperature (25–37°C), and co-solvent concentration (e.g., DMSO ≤1% v/v). Inconsistent results in fluazinam analogs were traced to DMSO-induced protein denaturation .
- Control experiments : Include reference inhibitors (e.g., staurosporine for kinase assays) and validate cell viability via MTT assays.
Q. How can researchers design derivatives to improve metabolic stability?
- Strategies :
- Bioisosteric replacement : Substitute the 2-fluorophenoxy group with a trifluoromethylpyridyl moiety (e.g., as in ) to reduce oxidative metabolism.
- Prodrug approaches : Mask the amino group with acetyl or tert-butyloxycarbonyl (Boc) protections to enhance plasma stability .
- In vitro microsomal assays : Use liver microsomes (human/rat) to identify metabolic hotspots (e.g., CYP450-mediated N-dealkylation).
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 1174046-76-4
- Molecular Formula : C₂₄H₁₇ClFN₃O
- Synonyms: SCR-1438, 4-[2-(benzhydrylideneamino)-3-chloropyridin-4-yl]oxy-3-fluoroaniline
Structural Features :
The compound features a pyridine core substituted with:
A 3-chloro group.
A 4-(4-amino-2-fluorophenoxy) moiety at the 4-position.
An N-(diphenylmethylene) group (imine) at the 2-position .
Synthesis :
It is synthesized via coupling reactions using reagents such as HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) and DIPEA (N-ethyl-N,N-diisopropylamine) in DMF (dimethylformamide) .
Applications :
Primarily used as an intermediate in medicinal chemistry, particularly in the synthesis of complex molecules targeting kinase inhibition or other therapeutic pathways .
Comparison with Similar Compounds
Below is a detailed comparison of structurally or functionally related pyridine derivatives:
Table 1: Structural and Functional Comparison
Key Comparison Insights :
Functional Group Impact: Diphenylmethylene vs. Amide: The diphenylmethylene group in the target compound increases lipophilicity, favoring blood-brain barrier penetration, whereas amide derivatives (e.g., picolinamide in ) enhance solubility for systemic bioavailability. Nitro vs. Amino Groups: Nitro-substituted analogs (e.g., ) exhibit higher reactivity in reduction or substitution reactions but pose greater toxicity risks compared to amino-substituted derivatives.
Synthetic Complexity :
- The target compound’s synthesis requires specialized coupling reagents (HATU/DIPEA) , while simpler derivatives (e.g., 4-methyl-3-nitropyridin-2-amine ) are synthesized via direct nitration.
Applications :
Properties
IUPAC Name |
4-[2-(benzhydrylideneamino)-3-chloropyridin-4-yl]oxy-3-fluoroaniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClFN3O/c25-22-21(30-20-12-11-18(27)15-19(20)26)13-14-28-24(22)29-23(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-15H,27H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIKRFKQNHXYGHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NC2=NC=CC(=C2Cl)OC3=C(C=C(C=C3)N)F)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClFN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.